molecular formula C7H9N3O B13006234 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide CAS No. 1454848-66-8

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No.: B13006234
CAS No.: 1454848-66-8
M. Wt: 151.17 g/mol
InChI Key: LDYLUOIANHBKAZ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide: is an organic compound belonging to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the fused ring system .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to modulate specific biological pathways, which could lead to the development of new treatments for diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Comparison: Compared to similar compounds, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is unique due to its specific amide functional group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new bioactive molecules and materials .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H9N3O\text{C}_7\text{H}_9\text{N}_3\text{O} with a CAS number of 89816387. The compound features a pyrrole and pyrazole ring system, which contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation involved its use as an inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI), which is implicated in various cancers. This study demonstrated that specific derivatives exhibited selective inhibition against p38 MAP kinase (p38 MAPK), suggesting a targeted approach for cancer therapy .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro evaluations indicated that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole demonstrated significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong bactericidal effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

Research has indicated that certain derivatives possess anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes (COX). For instance, some compounds displayed higher selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory medications with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of TGF-β Signaling : By inhibiting TGF-βRI, the compound may disrupt pathways that promote tumor progression and metastasis.
  • Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function is suggested by its low MIC values.
  • COX Inhibition : The selective inhibition of COX enzymes suggests potential in managing inflammatory conditions without significant adverse effects.

Research Findings and Case Studies

StudyActivityFindings
Dimmito et al. (2022)AntimicrobialDerivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus species .
Harras et al. (2022)Anti-inflammatorySome compounds exhibited COX-2 selectivity indexes significantly higher than celecoxib .
Synthesis Study (2004)AnticancerNew analogues showed selective inhibition against TGF-βRI with promising SAR profiles .

Properties

CAS No.

1454848-66-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-7(11)6-4-5-2-1-3-10(5)9-6/h4H,1-3H2,(H2,8,11)

InChI Key

LDYLUOIANHBKAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C(=O)N

Origin of Product

United States

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